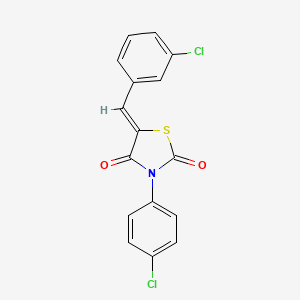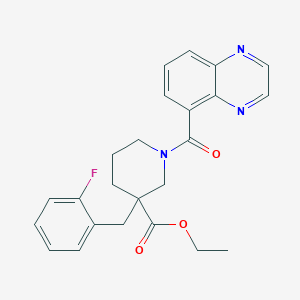![molecular formula C16H21FN2O3 B6103971 N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide](/img/structure/B6103971.png)
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide, also known as FPEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPEP is a pyrrolidine derivative that has been synthesized through various methods.
Mécanisme D'action
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide acts as a selective dopamine D3 receptor antagonist, which means that it binds to dopamine D3 receptors and blocks their activity. This results in a decrease in dopamine release, which has been linked to the development of neurological disorders such as drug addiction and schizophrenia.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant effects on dopamine release and behavior. In animal studies, this compound has been found to reduce cocaine self-administration and reinstatement of cocaine-seeking behavior. This compound has also been found to reduce the symptoms of schizophrenia in animal models, including hyperactivity and cognitive deficits.
Avantages Et Limitations Des Expériences En Laboratoire
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide has several advantages for lab experiments, including its selectivity for dopamine D3 receptors and its ability to cross the blood-brain barrier. However, this compound has a short half-life, which makes it difficult to use in long-term studies. Additionally, this compound has not yet been tested in humans, which limits its potential clinical applications.
Orientations Futures
Future research on N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide could focus on its potential applications in the treatment of drug addiction and schizophrenia. Additionally, further studies could investigate the effects of this compound on other neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder. Finally, research could focus on developing new methods for synthesizing this compound and improving its pharmacokinetic properties.
In conclusion, this compound is a pyrrolidine derivative that has potential applications in scientific research, particularly in the field of neuroscience. It acts as a selective dopamine D3 receptor antagonist and has been found to have significant effects on dopamine release and behavior. While this compound has several advantages for lab experiments, including its selectivity for dopamine D3 receptors and ability to cross the blood-brain barrier, its short half-life and lack of human studies limit its potential clinical applications. Future research could focus on its potential applications in the treatment of drug addiction and schizophrenia, as well as developing new methods for synthesizing this compound and improving its pharmacokinetic properties.
Méthodes De Synthèse
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide has been synthesized through various methods, including the reaction of 4-fluorophenylethylamine with 3-methoxypropanoyl chloride in the presence of triethylamine and pyrrolidine. Another method involves the reaction of 4-fluorophenylethylamine with 3-methoxypropanoyl chloride in the presence of triethylamine and N-methylpyrrolidine. Both methods have resulted in the successful synthesis of this compound.
Applications De Recherche Scientifique
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective dopamine D3 receptor antagonist, which makes it a potential tool for studying the role of dopamine D3 receptors in various neurological disorders. This compound has also been found to have potential applications in the treatment of drug addiction and schizophrenia.
Propriétés
IUPAC Name |
N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-3-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-22-9-7-15(20)18-14-10-16(21)19(11-14)8-6-12-2-4-13(17)5-3-12/h2-5,14H,6-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKKPNRESAAYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC1CC(=O)N(C1)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6103906.png)
![N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide](/img/structure/B6103909.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B6103916.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]propanamide](/img/structure/B6103931.png)


![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6103955.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B6103963.png)

![1-(4-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6103983.png)
![4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline](/img/structure/B6103999.png)
![4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B6104007.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6104015.png)